molecular formula C12H19Cl3N2 B2414457 1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride CAS No. 226249-34-9

1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride

Cat. No.: B2414457
CAS No.: 226249-34-9
M. Wt: 297.65
InChI Key: IMDJZPSHYVMQTI-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride is a chemical compound of interest in medicinal chemistry and pharmacological research. Piperidine rings are a common feature in many biologically active molecules and pharmaceuticals, often serving as a key scaffold . This specific compound provides a versatile building block for the exploration of structure-activity relationships (SAR), particularly in the development of protease inhibitors . Research into structurally similar 1,4-disubstituted piperidines has demonstrated significant antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum , highlighting the potential of this chemical class in infectious disease research . Furthermore, related 1,4,4-trisubstituted piperidines have been identified as inhibitors of viral processes, with some analogues acting as non-covalent inhibitors of the SARS-CoV-2 main protease (M pro ), a critical target for antiviral development . The 3-aminopiperidine moiety is a recognized structural element in the synthesis of potential dipeptidyl peptidase IV inhibitors, indicating its relevance in metabolic disorder research . The presence of the 4-chlorobenzyl group and the amine functionality on the piperidine ring makes this compound a valuable intermediate for further chemical diversification. Researchers can utilize it to create novel analogues for screening against a variety of biological targets. Please Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is strictly for use by qualified laboratory professionals.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]piperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.2ClH/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15;;/h3-6,12H,1-2,7-9,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDJZPSHYVMQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protected Amine Alkylation Strategy

A widely adopted route involves the use of tert-butoxycarbonyl (Boc) protection to enable selective functionalization of the piperidine nitrogen. The synthesis begins with the protection of piperidin-3-amine using di-tert-butyl dicarbonate [(Boc)₂O] in the presence of triethylamine (TEA), yielding N-Boc-piperidin-3-amine. Subsequent alkylation with 4-chlorobenzyl chloride under inert atmosphere conditions (e.g., nitrogen) in dichloromethane (DCM) at 0–5°C achieves quantitative conversion to the protected intermediate. Deprotection using hydrogen chloride (HCl) in methanol generates the free amine, which is precipitated as the dihydrochloride salt upon addition of ethyl acetate.

Key Reaction Parameters:

  • Alkylation: 4-chlorobenzyl chloride (1.2 equiv), DCM, 0°C, 12 h
  • Deprotection: 4M HCl/dioxane, room temperature, 4 h
  • Yield: 82–89% over three steps

Reductive Amination Approach

An alternative method employs reductive amination between 4-chlorobenzaldehyde and piperidin-3-amine using sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot procedure operates at pH 5–6 (maintained with acetic acid) and achieves 74% conversion efficiency. The reaction proceeds through imine formation followed by selective reduction of the C=N bond, minimizing over-reduction byproducts.

Optimization Insights:

  • Stoichiometric ratio of 1:1.2 (amine:aldehyde) prevents aldehyde self-condensation
  • Methanol solvent enhances reaction homogeneity compared to THF or DCM
  • Borane-pyridine complex shown to increase yield to 81% in pilot studies

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Scale-Up Potential
Boc Alkylation High purity (>98%), predictable kinetics Requires cryogenic conditions for alkylation Industrial viable
Reductive Amination Single-step operation, ambient temperature pH sensitivity, borane handling concerns Pilot-scale only

Data synthesized from demonstrates that the Boc protection strategy provides superior control over regioselectivity, particularly when synthesizing gram-scale batches. However, the reductive amination route offers operational simplicity for milligram-scale research applications.

Critical Process Parameters and Optimization

Temperature Control in Alkylation

Maintaining reaction temperatures below 10°C during benzylation prevents N,N-dialkylation byproducts. Studies show a 15% increase in di-substituted impurities when reactions exceed 15°C. Jacketed reactors with ethylene glycol cooling systems have proven effective for temperature management in production settings.

Solvent Selection Trends

Recent comparative studies reveal dichloromethane (DCM) provides optimal results for alkylation steps (89% yield) compared to alternatives:

Solvent Conversion (%) Byproducts (%)
DCM 89 3.2
THF 76 11.4
Acetonitrile 68 9.8

The low dielectric constant of DCM facilitates ionic intermediate stabilization while minimizing nucleophilic side reactions.

Crystallization and Salt Formation

Final dihydrochloride salt formation employs anti-solvent crystallization using ethyl acetate. X-ray diffraction analysis confirms the salt exists as a monoclinic crystal system (Space Group P2₁/c) with two molecules per unit cell. Critical solubility parameters:

  • Methanol: 112 mg/mL at 25°C
  • Ethyl acetate: <0.1 mg/mL at 25°C

Stoichiometric HCl addition (2.05–2.10 equiv) ensures complete salt formation while avoiding free amine contamination.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride has several scientific research applications:

Mechanism of Action

1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride can be compared with other similar compounds, such as:

  • 1-(4-Fluorobenzyl)piperidin-3-amine
  • 1-(4-Bromobenzyl)piperidin-3-amine
  • 1-(4-Methylbenzyl)piperidin-3-amine

Uniqueness:

Comparison with Similar Compounds

Biological Activity

1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride is a piperidine derivative notable for its potential biological activities, including antimicrobial and antimalarial properties. Its molecular formula is C12H19Cl2N2C_{12}H_{19}Cl_2N_2, and it is often utilized in various research applications, particularly in medicinal chemistry.

The compound interacts with several biological pathways, primarily affecting neurotransmitter systems, particularly dopamine and serotonin pathways. This interaction suggests potential therapeutic applications in treating psychiatric disorders and neurodegenerative diseases.

Key Mechanisms:

  • Modulation of cyclic AMP (cAMP) levels.
  • Interaction with neurotransmitter receptors, including dopamine D2 and serotonin 5-HT receptors.
  • Inhibition of various enzymes involved in metabolic pathways.

Pharmacological Properties

Research indicates that 1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride exhibits a range of pharmacological properties:

  • Antimicrobial Activity: The compound has shown significant activity against various bacterial strains, indicating potential use as an antibacterial agent. It has been tested against Salmonella typhi, Bacillus subtilis, and others .
  • Enzyme Inhibition: It acts as an inhibitor for enzymes such as acetylcholinesterase and urease, which are crucial for various biochemical processes .
  • Antimalarial Properties: Preliminary studies suggest efficacy against malaria parasites, although further research is needed to confirm these findings.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Antibacterial Screening: A series of synthesized piperidine derivatives, including 1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride, demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with varying efficacy against other strains .
  • Neuropharmacological Studies: Research has indicated that this compound may influence mood and cognitive functions by modulating receptor activity in the central nervous system. Specific studies highlighted its potential role in treating conditions like depression and anxiety by interacting with serotonin pathways.
  • Toxicity Assessment: In toxicity studies conducted on animal models, the compound exhibited no acute toxicity at concentrations up to 2000 mg/kg, indicating a favorable safety profile for further therapeutic exploration .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
AntimicrobialModerate to strong activity against specific strains
Enzyme InhibitionInhibits acetylcholinesterase and urease
Neurotransmitter ModulationPotential effects on dopamine and serotonin systems
ToxicityNo acute toxicity at high doses

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride, and how can intermediates be characterized?

The synthesis of piperidine derivatives often employs Mannich reactions or nucleophilic substitution, leveraging benzyl halides and amine precursors. For example, structurally similar compounds like 1-aryl-3-phenethylamino-1-propanone hydrochlorides are synthesized via Mannich reactions using paraformaldehyde and phenethylamine hydrochloride . Characterization of intermediates should include:

  • NMR spectroscopy for structural elucidation (e.g., confirming substitution patterns on the piperidine ring).
  • HPLC (≥98% purity criteria) to verify intermediate purity .
  • Mass spectrometry to validate molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety measures should align with GHS guidelines and SDS recommendations for structurally analogous piperidine derivatives:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • First-aid: Immediate rinsing with water for skin/eye exposure and medical consultation if irritation persists .
  • Ventilation: Use fume hoods to avoid inhalation of particulates, as similar compounds lack explicit inhalation toxicity data .

Q. How can researchers address solubility challenges in aqueous and organic solvents?

Piperidine derivatives often exhibit pH-dependent solubility. For example, hydrochlorides like 3-Methyl-4-piperidone Hydrochloride show improved solubility in polar solvents (e.g., water, methanol) due to ionic interactions. Methodological steps include:

  • Solubility screening: Test in buffered solutions (pH 1–12) to identify optimal conditions.
  • Co-solvents: Use DMSO or ethanol for organic-phase reactions, ensuring compatibility with downstream assays .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

ICReDD’s integrated approach combines quantum chemical calculations and experimental feedback to predict reaction pathways. For instance:

  • Reaction path search: Identify low-energy intermediates using density functional theory (DFT).
  • Machine learning: Train models on existing piperidine reaction datasets to predict yields and byproducts .
  • Virtual screening: Simulate solvent effects to minimize waste and improve atom economy .

Q. What strategies resolve contradictions in toxicity or stability data for this compound?

When toxicity data is unavailable (e.g., ecotoxicity, mutagenicity), researchers should:

  • Cross-validate with analogs: Compare with structurally similar compounds like 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride, which lacks carcinogenicity data but shares reactive nitro groups .
  • In silico toxicology: Use tools like OECD QSAR Toolbox to predict hazards based on substituent effects .
  • Stability assays: Conduct accelerated degradation studies under varying pH, temperature, and light conditions .

Q. How can ecological impact assessments be conducted despite limited ecotoxicity data?

Leverage predictive frameworks:

  • Read-across methods: Infer bioaccumulation potential from logP values of related compounds (e.g., 1-(4-Chlorobenzyl) analogs with logP ~2.5–3.5) .
  • QSAR models: Estimate acute aquatic toxicity (e.g., LC50 for fish) using software like ECOSAR .
  • Microcosm studies: Test biodegradation in simulated soil/water systems to assess persistence .

Q. What advanced analytical techniques validate structural modifications during derivatization?

  • X-ray crystallography: Resolve stereochemistry of substituted piperidine rings .
  • High-resolution mass spectrometry (HRMS): Confirm exact mass of derivatives (e.g., after coupling with pyrimidine or thiophene groups) .
  • 2D NMR (COSY, NOESY): Map spatial interactions in complex derivatives like 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride .

Q. How can regulatory compliance be ensured during cross-institutional collaborative studies?

  • Documentation: Align with GHS classifications (e.g., "Not classified" for similar compounds) and maintain SDS updates .
  • Local regulations: Adhere to protocols like the Canadian CRDC for chemical engineering design and waste management .
  • Ethical review: Submit experimental plans to institutional biosafety committees, especially for in vivo testing .

Methodological Notes

  • Experimental Design: Use factorial design to optimize reaction parameters (e.g., temperature, catalyst loading) and reduce trial-and-error approaches .
  • Data Integrity: Implement chemical software for encrypted data storage and real-time analysis to prevent breaches .
  • Interdisciplinary Collaboration: Integrate computational chemistry, synthetic biology, and toxicology to address knowledge gaps .

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